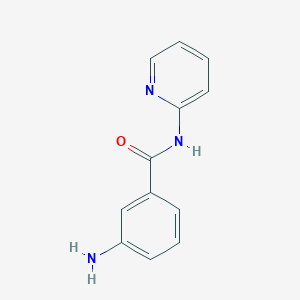

3-amino-N-(pyridin-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-5-3-4-9(8-10)12(16)15-11-6-1-2-7-14-11/h1-8H,13H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVCEQRVFSOTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305758 | |

| Record name | 3-Amino-N-2-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85367-02-8 | |

| Record name | 3-Amino-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85367-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-2-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-(pyridin-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 3 Amino N Pyridin 2 Yl Benzamide and Its Derivatives

Established Synthetic Pathways for N-(pyridin-2-yl)benzamides

The construction of the N-(pyridin-2-yl)benzamide scaffold is a well-documented transformation in organic synthesis. Several key methodologies have been developed, each with its own set of advantages regarding reaction conditions, substrate scope, and catalytic systems. These pathways can be readily adapted for the synthesis of 3-amino-N-(pyridin-2-yl)benzamide by utilizing 3-aminobenzoic acid or a protected equivalent as the starting material.

Catalytic Amidation Reactions (e.g., Metal-Organic Framework Catalysis)

Recent advancements in catalysis have introduced the use of Metal-Organic Frameworks (MOFs) as efficient heterogeneous catalysts for amidation reactions. A notable example is the use of a bimetallic Fe2Ni-BDC MOF for the synthesis of N-(pyridin-2-yl)-benzamides. This method involves the reaction of a 2-aminopyridine (B139424) with a suitable precursor, such as trans-β-nitrostyrene, which undergoes a Michael addition followed by an amidation cascade.

One study demonstrated the synthesis of various N-(pyridin-2-yl)-benzamide derivatives using this Fe2Ni-BDC catalyst. The reaction between 2-aminopyridine and trans-β-nitrostyrene in dichloromethane (B109758) at 80°C for 24 hours resulted in an 82% isolated yield of the unsubstituted N-(pyridin-2-yl)benzamide mdpi.com. The catalyst proved to be reusable for up to six cycles with only a slight decrease in activity mdpi.com. This approach offers a heterogeneous catalytic system that is both efficient and recyclable. By starting with a 3-amino-substituted trans-β-nitrostyrene, this method could foreseeably be applied to the synthesis of this compound.

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fe2Ni-BDC | 2-aminopyridine, trans-β-nitrostyrene | Dichloromethane | 80 | 24 | 82 | mdpi.com |

| Fe2Ni-BDC | 4-methyl-2-aminopyridine, trans-β-nitrostyrene | Dichloromethane | 80 | 24 | 78 | mdpi.com |

| Fe2Ni-BDC | 5-chloro-2-aminopyridine, trans-β-nitrostyrene | Dichloromethane | 80 | 24 | 68 | mdpi.com |

Condensation Reactions Involving Aminopyridines and Carboxylic Acid Derivatives

Direct condensation of a carboxylic acid and an amine is a fundamental approach to amide bond formation. To synthesize this compound via this route, 3-aminobenzoic acid would be reacted with 2-aminopyridine. However, this direct reaction typically requires high temperatures and results in an equilibrium, often favoring the starting materials due to the formation of a stable ammonium (B1175870) carboxylate salt.

To overcome this, various coupling agents and activating reagents are employed to facilitate the reaction under milder conditions. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. For instance, 3-nitrobenzoic acid can be converted to 3-nitrobenzoyl chloride using thionyl chloride, which is then reacted with 2-aminopyridine. The resulting 3-nitro-N-(pyridin-2-yl)benzamide can subsequently be reduced to the target this compound nih.gov.

Another approach involves the in-situ activation of the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Chemodivergent Approaches from Common Precursors (e.g., α-bromoketones)

A chemodivergent synthetic strategy allows for the formation of different product scaffolds from the same starting materials by simply tuning the reaction conditions. One such approach utilizes the reaction of α-bromoketones and 2-aminopyridine to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines.

For the synthesis of N-(pyridin-2-yl)amides, the reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This process proceeds via a C-C bond cleavage mechanism and offers a metal-free pathway to the desired amide products researchgate.net. This method's applicability to producing this compound would depend on the availability of a suitable α-bromoketone precursor that could generate the 3-aminobenzoyl moiety.

Synthesis of Key Intermediates and Advanced Precursors

The synthesis of complex molecules often relies on the availability of versatile building blocks. This compound can serve as such a key intermediate, providing a scaffold that can be further functionalized.

Role of this compound in Complex Molecule Synthesis and Medicinal Chemistry

The N-(pyridin-2-yl)benzamide core is a recognized pharmacophore present in various biologically active molecules. For example, N-pyridin-2-yl benzamide (B126) analogues have been designed and synthesized as allosteric activators of glucokinase, a key enzyme in regulating blood glucose levels, for the potential treatment of type 2 diabetes nih.gov. A study in this area began with 3-nitrobenzoic acid to synthesize a series of N-(pyridin-2-yl)benzamide derivatives, highlighting a direct synthetic lineage to the 3-amino-substituted target compound nih.gov.

Furthermore, the broader class of benzamides and aminopyridines are prevalent in drug discovery. For instance, a patent describes crystal forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, a complex molecule containing the N-(pyridin-2-yl)benzamide moiety, for pharmaceutical applications google.com. The amino group in this compound provides a reactive handle for further chemical modifications, allowing for the construction of more complex drug candidates. For example, it can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems.

Methodological Advancements in Benzamide Synthesis

The field of organic synthesis is continually evolving, with new methods for amide bond formation being developed to improve efficiency, sustainability, and functional group tolerance. These advancements are directly applicable to the synthesis of this compound and its derivatives.

Recent progress includes the development of novel catalytic systems that operate under milder conditions and with lower catalyst loadings. Oxidative amidation reactions, for example, offer an alternative to traditional condensation methods. These reactions can start from more readily available precursors like aldehydes or alcohols, which are oxidized in situ to form the carboxylic acid or an activated equivalent that then reacts with the amine.

Optimization of Reaction Conditions and Yields

The efficient synthesis of N-(pyridin-2-yl)benzamide and its derivatives, including the target compound this compound, is highly dependent on the careful optimization of various reaction parameters. Research into the synthesis of the core N-(pyridin-2-yl)benzamide structure provides a foundational understanding of how adjustments in catalysts, reactant ratios, solvents, and temperature can significantly influence reaction yields. These principles are directly applicable to the synthesis of its amino-substituted analogs.

One notable advancement involves the use of a bimetallic metal-organic framework, Fe2Ni-BDC, as a heterogeneous catalyst for the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide. mdpi.com The optimization of this catalytic system highlights several key factors that are crucial for maximizing product yield.

Effect of Catalyst Loading: The quantity of the catalyst plays a critical role in reaction efficiency. Studies using the Fe2Ni-BDC catalyst demonstrated that the yield of N-(pyridin-2-yl)-benzamide progressively increases with the catalyst amount up to a certain point. mdpi.com A catalyst loading of 10 mol% was identified as optimal, achieving a peak yield of 82%. mdpi.com Further increasing the catalyst concentration did not lead to a substantial improvement in yield, suggesting that 10 mol% is sufficient for the reaction. mdpi.com

Table 1: Effect of Fe2Ni-BDC Catalyst Loading on Product Yield

| Catalyst Loading (mol %) | Yield (%) |

|---|---|

| 5.0 | 47 |

| 7.5 | 60 |

| 10.0 | 82 |

Data derived from a study on the synthesis of N-(pyridin-2-yl)-benzamide. mdpi.com

Influence of Reactant Molar Ratio: The molar ratio of the reactants is another significant factor affecting the outcome of the synthesis. In the reaction between trans-β-nitrostyrene and 2-aminopyridine, an equimolar ratio (1:1) of the reactants was found to be ideal, resulting in the highest product yield of 82%. mdpi.com Interestingly, using an excess of 2-aminopyridine (ratios of 1:2 or 1:3) still produced a good yield of approximately 78%. mdpi.com However, an excess of the trans-β-nitrostyrene reactant proved to be detrimental, causing a drastic reduction in yield. mdpi.com

Table 2: Influence of Reactant Molar Ratio on Product Yield

| Molar Ratio (trans-β-nitrostyrene : 2-aminopyridine) | Yield (%) |

|---|---|

| 1:1 | 82 |

| 1:2 | ~78 |

| 1:3 | ~78 |

| 2:1 | 56 |

Reaction conditions: 10 mol% Fe2Ni-BDC catalyst, DCM solvent, 80°C, 24 h. mdpi.com

Role of Temperature and Reaction Time: The synthesis of N-(pyridin-2-yl)-benzamide derivatives is typically conducted at elevated temperatures to ensure a reasonable reaction rate. The optimal conditions for the Fe2Ni-BDC catalyzed synthesis were determined to be 80°C for a duration of 24 hours. mdpi.com These parameters ensure the completion of the reaction while minimizing the formation of byproducts.

The reusability of the catalyst is also an important consideration for sustainable synthesis. The Fe2Ni-BDC catalyst demonstrated good recyclability, maintaining a high yield of 77% even after six consecutive runs, indicating its robustness under the optimized reaction conditions. mdpi.com Other synthetic approaches have also been developed, such as those using Ni-based metal-organic frameworks, which have shown high efficacy, achieving yields of up to 85%. researchgate.net

Structure Activity Relationship Sar Studies of 3 Amino N Pyridin 2 Yl Benzamide Analogues

Elucidation of Structural Determinants for Biological Activity

The biological activity of 3-amino-N-(pyridin-2-yl)benzamide analogues is finely tuned by the interplay of three key structural components: the benzamide (B126) ring, the pyridyl moiety, and the central amide linker. Modifications to each of these regions can dramatically alter the compound's affinity and efficacy at its molecular target.

Impact of Substitutions on the Benzamide Ring

The benzamide ring of the scaffold is a critical region for establishing interactions with target proteins, and substitutions on this ring significantly influence biological activity. For instance, in a series of compounds designed as kinase inhibitors, the introduction of a trifluoromethyl group onto the benzamide ring was shown to produce highly potent analogues against the Epidermal Growth Factor Receptor (EGFR). nih.gov The benzamide portion of these molecules often fits into specific pockets within the target protein, where it can form key hydrogen bonds. For example, in certain tyrosine kinase inhibitors, the carbonyl group of the benzamide moiety forms a hydrogen bond with the amide group of a conserved aspartate residue in the active site. nih.gov

In the context of G protein-coupled receptor (GPCR) modulation, modifications to the benzamide ring have been explored to enhance potency and efficacy. Studies on GPR52 agonists revealed that the placement and nature of substituents on the benzamide ring are crucial for activity. nih.govnih.gov Similarly, in the development of glucokinase activators, various substitutions on the benzamide ring were evaluated, with some leading to compounds with good in vitro activation profiles. researchgate.net

Influence of Modifications on the Pyridyl Moiety

The pyridyl moiety is another key component for molecular recognition, and its modification is a common strategy for optimizing ligand-target interactions. In the development of GPR52 agonists, derivatization of the pyridine (B92270) ring was a central part of the optimization process. The introduction of a benzyl (B1604629) group at the 4-position of the pyridyl ring led to the discovery of potent agonists. nih.govnih.govutmb.edu Further exploration of substitutions on this benzyl group helped to fine-tune the compound's properties. nih.govnih.gov

Role of Amide Linker Modifications

The amide linker connecting the benzamide and pyridyl fragments plays a crucial role in correctly orienting these two key pharmacophores for optimal binding. The hydrogen bonding capabilities of the N-H and carbonyl groups of the amide are often essential for anchoring the ligand in the active site of the target protein. In the crystal structure of related kinase inhibitors like imatinib, the amide group participates in forming infinite hydrogen-bonded chains, highlighting its importance in intermolecular interactions. mdpi.com

Interestingly, for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), the amide linker itself is a point of negative determination for affinity. Studies on a series of pyridyl amides showed they possessed negligible to very low affinity for nAChRs. nih.gov However, the chemical reduction of this secondary amide linker to the corresponding amine resulted in a significant increase in binding affinity, with some amine analogues displaying potency in the nanomolar range. nih.gov This suggests that for nAChRs, a more flexible linker and the presence of a basic nitrogen at that position are preferred over the rigid, hydrogen-bond-donating-and-accepting amide group. The use of a flexible aminomethyl linker has also been shown to allow for favorable geometry in the active site of certain mutant kinases. nih.gov

SAR in Context of Specific Molecular Targets

The general SAR principles are best understood when examined in the context of specific protein targets. The this compound scaffold has been successfully adapted to target both kinases and GPCRs.

Kinase Inhibitory SAR (e.g., JNK3, MPS1, Aurora Kinase, DDR1/DDR2)

The deregulation of protein kinase activity is a hallmark of cancer, making kinases attractive therapeutic targets. nih.gov Analogues of this compound have been developed as potent inhibitors for several kinases.

MPS1 and Aurora Kinase: Screening of a fragment library based on a related 3-aminopyridin-2-one scaffold identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical for cell mitosis. nih.govebi.ac.uk The benzamide analogue 16 showed significantly higher inhibitory activity against Aurora A and a 15-fold increase in activity against MPS1 compared to the initial fragment hit. nih.gov The addition of a methoxy (B1213986) group to the benzamide ring (analogue 17 ) maintained good selectivity. nih.gov

| Compound | Description | Key Findings |

| 16 | Benzamide analogue | >50% inhibition against eight kinases, including MPS1 and Aurora A. nih.gov |

| 17 | 3-methoxybenzamide analogue | Exhibited a selectivity score S(50%) of 0.31. nih.gov |

| 22 | N-methylpiperazine analogue | Displayed higher inhibitory potencies compared to 16 . nih.gov |

| 24 | Analogue with broad activity | Showed high percentage inhibition against a large number of kinases. nih.gov |

DDR1/DDR2: Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase implicated in cancer cell proliferation and invasion. A series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides were discovered as selective and orally bioavailable DDR1 inhibitors. nih.gov Compounds 7rh and 7rj were particularly potent against DDR1, with significantly less activity against DDR2 and other kinases like Bcr-Abl and c-Kit. nih.gov Compound 7rh was tested against a panel of 455 kinases and demonstrated remarkable selectivity for DDR1. nih.gov

| Compound | DDR1 IC₅₀ (nM) | DDR2 IC₅₀ (nM) | Key Features |

| 7rh | 6.8 | >1000 | Highly selective; good oral bioavailability (67.4%). nih.gov |

| 7rj | 7.0 | >1000 | Highly selective; good oral bioavailability (56.2%). nih.gov |

Receptor Modulation SAR (e.g., Neuronal Nicotinic Receptors, GPR52)

This scaffold has also been successfully utilized to modulate the function of receptors involved in neurotransmission.

Neuronal Nicotinic Receptors (nAChRs): These ligand-gated ion channels are important targets for various neurological conditions. nih.gov SAR studies on 3-aminopyridine (B143674) derivatives revealed that while secondary and tertiary pyridyl amides have low affinity for central nAChRs, the reduction of the amide to an amine linker dramatically improves binding, yielding ligands with nanomolar affinity. nih.gov This highlights a critical and unconventional SAR for this target, where the amide linker is detrimental to activity.

GPR52: The orphan G protein-coupled receptor GPR52 is an emerging target for neuropsychiatric disorders. nih.govnih.gov Optimization of a lead compound led to a series of 3-((4-benzylpyridin-2-yl)amino)benzamides as potent GPR52 agonists. nih.govutmb.edu The optimization strategy involved modifying both the benzamide and the pyridyl portions of the molecule. nih.govnih.gov Interestingly, some analogues like 10a and 24f were found to be biased agonists, showing greater preference for G protein signaling over β-arrestin recruitment, which may lead to sustained receptor activation. nih.gov

| Compound | GPR52 EC₅₀ (nM) (cAMP) | GPR52 Eₘₐₓ (%) (cAMP) | Key Features |

| 10a (PW0677) | 11 | 96 | G protein biased agonist. nih.gov |

| 15b (PW0729) | 15 | 100 | Balanced agonist with improved potency. nih.gov |

| 24f (PW0866) | 6.0 | 97 | Potent and G protein biased agonist. nih.gov |

Conformational Analysis and its Correlation with SAR

The three-dimensional arrangement of atoms in this compound and its analogues is critical to its interaction with biological targets. The conformation of the molecule dictates how it fits into the binding pocket of an enzyme, influencing its inhibitory or activating potential.

Analysis of related structures provides insights into the likely conformation of this compound. For instance, a conformational analysis of N,N-dimethyl-N′-(2-pyridyl)formamidines using the nuclear Overhauser effect has shown a preference for a conformation where the pyridine and the imino nitrogen lone pairs are in an anti position. This preference can be influenced by substituents, with electron-donating groups making the syn conformation more important upon protonation.

In Vitro Biological Activity and Mechanistic Investigations of 3 Amino N Pyridin 2 Yl Benzamide Analogues

Modulation of Cellular Processes in Research Models

In Vitro Anti-proliferative Activity in Cancer Cell Lines

Analogues of 3-amino-N-(pyridin-2-yl)benzamide have demonstrated significant anti-proliferative effects across a range of human cancer cell lines in laboratory settings.

One area of research has focused on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines . These compounds have shown potent activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. nih.gov The anti-proliferative mechanism is thought to involve the disruption of phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC), among other cellular pathways. nih.gov The addition of a tethered aromatic ring at the 5-position of the thieno[2,3-b]pyridine (B153569) core has been shown to be a key factor in enhancing this activity. nih.gov For instance, novel analogues with shorter benzoyl or secondary benzyl (B1604629) alcohol tethers at this position have maintained potent anti-proliferative effects, with some demonstrating IC50 concentrations in the nanomolar range (25–50 nM) against HCT116 and MDA-MB-231 cells. nih.gov

Another class of related compounds, aminodi(hetero)arylamines in the thieno[3,2-b]pyridine (B153574) series , has also been evaluated for its growth inhibitory effects. These compounds were tested against a panel of four human tumor cell lines: MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer), and HepG2 (hepatocellular carcinoma). researchgate.netnih.gov One particular analogue, characterized by an ortho-positioned amino group and a para-positioned methoxy (B1213986) group relative to the diarylamine nitrogen, exhibited the most promise, with GI50 values ranging from 1.30 to 1.63 µM across all tested cell lines. researchgate.netnih.gov

Furthermore, new derivatives of 3-aminopyrazolo[3,4-b]pyridine have been synthesized and tested for their in vitro anti-proliferative activity. sigmaaldrich.com One such derivative, 4-phenyl-2-(3,4,5-trimethoxy-beta-styrylo)pyrido-[2',3':3,4]pyrazolo[1,5-a]pyrimidine, displayed cytotoxic properties against all three human cancer cell lines it was tested against. sigmaaldrich.com

Table 1: In Vitro Anti-proliferative Activity of Selected this compound Analogues

| Compound Class | Cancer Cell Lines Tested | Notable Activity | Reference |

|---|---|---|---|

| 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines | MDA-MB-231, HCT116 | IC50 values of 25–50 nM for most potent analogues. | nih.gov |

| Aminodi(hetero)arylamines (thieno[3,2-b]pyridine series) | MCF-7, A375-C5, NCI-H460, HepG2 | GI50 values of 1.30–1.63 µM for a promising derivative. | researchgate.netnih.gov |

| 3-aminopyrazolo[3,4-b]pyridine derivatives | Three human cancer cell lines | Cytotoxic properties observed for a specific derivative. | sigmaaldrich.com |

Induction of Apoptosis and Cell Cycle Arrest (In Vitro)

In conjunction with their anti-proliferative effects, certain analogues of this compound have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Studies on aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series revealed that the most promising compound not only inhibited cell growth but also altered the cell cycle profile in the NCI-H460 non-small cell lung cancer cell line. researchgate.netnih.gov Specifically, treatment with this compound led to a decrease in the percentage of cells in the G0/G1 phase and a corresponding increase in the levels of apoptosis. researchgate.netnih.govmdpi.com

Similarly, novel 3-(6-aminopyridin-3-yl)benzamide derivatives have been synthesized and found to induce both cell cycle arrest and apoptosis. uni.lu These compounds were particularly effective at inducing G2/M phase cell cycle arrest within 24 hours of treatment, followed by the emergence of polyploidy at 48 hours. uni.lu The eventual elimination of these polyploid cells was observed to occur through apoptosis. uni.lu

Research into synthetic 1,2,4-triazole-3-carboxamides , another related structural class, has also demonstrated their ability to induce cell cycle arrest and apoptosis in leukemia cells. nih.gov The anti-proliferative activities of these compounds were attributed to their capacity to halt the cell cycle, leading to programmed cell death. nih.gov

Table 2: In Vitro Effects on Apoptosis and Cell Cycle of Selected this compound Analogues

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| Aminodi(hetero)arylamines (thieno[3,2-b]pyridine series) | NCI-H460 | Decrease in G0/G1 phase cells, increase in apoptosis. | researchgate.netnih.govmdpi.com |

| 3-(6-aminopyridin-3-yl)benzamide derivatives | Not specified | G2/M phase arrest, polyploidy, and subsequent apoptosis. | uni.lu |

| 1,2,4-triazole-3-carboxamides | Leukemia cells | Induction of cell cycle arrest and apoptosis. | nih.gov |

Histone Acetylation and Gene Expression Modulation (In Vitro)

The benzamide (B126) moiety present in the core structure of this compound is a key feature found in a class of enzymes known as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net HDACs play a crucial role in regulating gene expression by altering chromatin structure. nih.govacs.org By inhibiting these enzymes, benzamide-containing compounds can lead to an increase in histone acetylation, which in turn modifies gene expression, induces cell cycle arrest, and promotes apoptosis in cancer cells. nih.gov

The mechanism of action for benzamide derivatives as HDAC inhibitors involves the chelation of the zinc ion present in the active site of the HDAC enzyme. nih.gov This interaction, along with interactions with surrounding amino acid residues, leads to conformational changes in the enzyme, thereby inhibiting its function. nih.gov Consequently, benzamide-containing compounds have the potential to demonstrate robust anticancer activity through the modulation of gene expression. nih.gov

For instance, a novel class of HDAC inhibitors featuring an N-(2-aminophenyl)-benzamide functionality has been developed. nih.govacs.org These compounds were found to inhibit HDAC1 and HDAC2 at nanomolar concentrations and exhibited antiproliferative activity at micromolar concentrations against A549 and SF268 cancer cell lines. nih.gov Cellular analysis of these compounds revealed a downregulated expression of both EGFR mRNA and protein, providing a direct link between HDAC inhibition and the modulation of gene expression. nih.gov

Enzyme and Receptor Target Engagement Studies (In Vitro)

Kinase Inhibition Profiles and Selectivity (e.g., MPS1, Aurora Kinase, DDR1/DDR2)

Analogues of this compound have been investigated for their ability to inhibit various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

A fragment library based on a 3-aminopyridin-2-one scaffold was screened against a panel of 26 protein kinases. acs.orgambeed.com This screening identified derivatives that act as novel inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are key players in mitosis and are considered attractive targets for cancer therapy. acs.org The benzamide analogue within this library demonstrated greater than 50% inhibition against eight kinases in the panel, including MPS1 and Aurora A. acs.org

In a separate line of research, a series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides were discovered to be selective and orally bioavailable inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer. tandfonline.com Two of the most promising compounds from this series inhibited the enzymatic activity of DDR1 with IC50 values of 6.8 and 7.0 nM, respectively. tandfonline.com Importantly, these compounds were significantly less potent against DDR2, Bcr-Abl, and c-Kit, indicating a high degree of selectivity for DDR1. tandfonline.com

Table 3: In Vitro Kinase Inhibition Profiles of Selected this compound Analogues

| Compound Class | Target Kinases | Notable Activity | Reference |

|---|---|---|---|

| 3-aminopyridin-2-one-based fragments | MPS1, Aurora A, Aurora B | >50% inhibition of MPS1 and Aurora A by a benzamide analogue. | acs.org |

| 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides | DDR1, DDR2, Bcr-Abl, c-Kit | IC50 values of 6.8 and 7.0 nM against DDR1 with high selectivity. | tandfonline.com |

G Protein-Coupled Receptor (GPCR) Agonism and Biased Signaling (e.g., GPR52)

Beyond kinase inhibition, analogues of this compound have been identified as modulators of G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in a wide array of physiological processes.

Specifically, a series of 3-((4-benzylpyridin-2-yl)amino)benzamides were identified as potent and G protein-biased agonists for the orphan GPCR, GPR52. nih.govresearchgate.netnih.gov GPR52 is considered a promising therapeutic target for central nervous system disorders. Optimization of a lead compound led to the discovery of unique GPR52 agonists with improved potency and efficacy. researchgate.netnih.gov Interestingly, some of these compounds displayed a bias for G protein/cAMP signaling over β-arrestin recruitment. researchgate.net This biased agonism results in sustained GPR52 activation, as it induces significantly less in vitro desensitization compared to balanced agonists. researchgate.net These findings highlight the potential of these benzamide analogues as pharmacological tools to study GPR52 activation and its therapeutic potential. researchgate.netnih.gov

Table 4: In Vitro GPR52 Agonist Activity of 3-((4-benzylpyridin-2-yl)amino)benzamides

| Compound Class | Receptor Target | Type of Activity | Key Finding | Reference |

|---|---|---|---|---|

| 3-((4-benzylpyridin-2-yl)amino)benzamides | GPR52 | G protein-biased agonist | Sustained GPR52 activation due to reduced β-arrestin recruitment. | researchgate.netnih.gov |

Histone Deacetylase (HDAC) Inhibition Specificity

Analogues of this compound, particularly those featuring the 2-aminobenzamide (B116534) scaffold, have been identified as promising inhibitors of histone deacetylases (HDACs), with a notable selectivity for class I enzymes. nih.gov This class of enzymes, which includes HDAC1, HDAC2, and HDAC3, plays a crucial role in cell proliferation and is frequently dysregulated in cancer cells. nih.govnih.gov The 2-aminobenzamide group functions as a zinc-binding group (ZBG), which is a key interaction for HDAC inhibition. nih.gov This structural motif is considered an improvement over hydroxamate-based inhibitors, as it generally confers better selectivity for class I HDACs. nih.govnih.gov

Research into novel benzamide class I selective lysine (B10760008) deacetylase inhibitors has led to the development of compounds that demonstrate a preference for HDAC1 over other class I HDACs. nih.gov For instance, a novel class of HDAC inhibitors containing an aminophenyl-benzamide headgroup was developed, showing improved antitumor profiles compared to the benchmark class I selective inhibitor Entinostat. nih.gov Furthermore, studies on 2-aminobenzamides linked to a (piperazin-1-yl)pyrazine or (piperazin-1-yl)pyrimidine moiety have yielded compounds with high selectivity against HDAC1, 2, and 3 over other HDAC subtypes. nih.gov Molecular docking studies and structure-activity relationship (SAR) analyses have been instrumental in rationalizing the in vitro data and guiding the design of these selective inhibitors. nih.gov

Table 1: In Vitro HDAC Inhibitory Activity of Selected Benzamide Analogues

| Compound | Target HDACs | Key Features | Reference |

| 2-aminobenzamide derivatives | Class I (HDAC1, 2, 3) | 2-aminobenzamide as ZBG, improved class I selectivity. nih.gov | nih.gov |

| Aminophenyl-benzamide analogues | Class I (preference for HDAC1) | Vinyl group in linker, trifluoromethyl in cap. nih.gov | nih.gov |

| Benzamide with pyridyl cap | - | Benzamide moiety with a pyridyl cap group. nih.gov | nih.gov |

Lipoxygenase (LOX) Enzyme Inhibitory Activity

Analogues of this compound have been investigated for their potential to inhibit lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory process. nih.gov While direct studies on this compound are not extensively documented, research on related structures provides insights into the potential LOX inhibitory activity of this class of compounds.

For example, studies on 3-amino-1-[m-(trifluoromethyl)-phenyl]-2-pyrazoline (BW 755C) have demonstrated its inhibitory effects on both soybean and platelet lipoxidase (B8822775) activity. nih.gov This compound, although a pyrazoline derivative, shares the 3-amino structural feature. It was found to be a more potent inhibitor than other tested pyrazoline compounds. nih.gov The mechanism of action for some of these inhibitors is thought to involve free radical scavenging. nih.gov

Furthermore, research into other heterocyclic compounds has identified potent LOX inhibitors. For instance, a series of 3,5-disubstituted isoxazole (B147169) derivatives were found to have significant in vitro inhibitory effects on 5-LOX. biorxiv.org The structure-activity relationship of these compounds indicated that the nature of the substituents on the isoxazole ring plays a crucial role in their inhibitory potency. biorxiv.org While structurally distinct from this compound, these findings highlight the potential for nitrogen-containing heterocyclic compounds to act as LOX inhibitors.

Table 2: In Vitro 5-LOX Inhibitory Potential of Isoxazole Derivatives

| Compound | Concentration (µg/ml) | % Inhibition | IC50 (µM) |

| C1 | 1000 | 74.94±1.07 | 74.09 |

| 500 | 71.39±0.60 | ||

| 250 | 67.58±0.56 | ||

| 125 | 62.29±1.43 | ||

| 62.5 | 56.37±0.58 | ||

| C2 | 1000 | 75.63±1.87 | 47.59 |

| 500 | 71.12±0.54 | ||

| 250 | 68.79±1.08 | ||

| 125 | 63.79±1.88 | ||

| 62.5 | 58.20±0.47 | ||

| Data adapted from a study on new isoxazole derivatives. biorxiv.org |

Modulation of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a significant role in the central and peripheral nervous systems. nih.govmdpi.com The modulation of these receptors, particularly through allosteric mechanisms, is a promising therapeutic strategy for various neurological conditions. mdpi.comnih.gov Positive allosteric modulators (PAMs) are of particular interest as they can enhance the effects of the endogenous neurotransmitter acetylcholine without directly activating the receptor, which can help to maintain physiological signaling patterns. mdpi.comnih.gov

Research on the modulation of nAChRs is extensive, with a focus on identifying subtype-selective modulators. mdpi.com The α7 and α4β2 subtypes are the most abundant in the central nervous system and are key targets for drug development. mdpi.com Various small molecules have been shown to act as PAMs for these receptors, although their chemical structures are diverse. mdpi.com The development of PAMs for nAChRs is an active area of research, and screening of compound libraries containing structures like this compound could reveal novel modulators.

Adenosine (B11128) Receptor Interactions

Adenosine receptors, a class of G protein-coupled receptors, are involved in a wide range of physiological processes. nih.gov There are four subtypes: A1, A2A, A2B, and A3. nih.gov The pharmacology of these receptors can vary significantly between species, which is an important consideration in drug development. nih.gov

Derivatives of 3-aminopyrazine-2-carboxamide, which are structurally similar to this compound, have been designed as adenosine-mimicking molecules. nih.gov These compounds were developed as potential inhibitors of mycobacterial prolyl-tRNA synthetase, an enzyme with an ATP-binding site that can be targeted by adenosine analogues. nih.gov This suggests that the aminopyrazine or aminopyridine carboxamide scaffold could interact with adenosine-binding proteins.

While direct studies on the interaction of this compound with adenosine receptors are lacking, the structural similarity to known adenosine-mimicking compounds provides a rationale for investigating such interactions. The development of ligands that can selectively target adenosine receptor subtypes is a key area of research, and the benzamide scaffold could serve as a starting point for the design of novel adenosine receptor modulators.

Anti-Infective Properties (In Vitro)

Antibacterial Activity against Bacterial Strains

Benzamide derivatives have been shown to possess a broad range of pharmacological activities, including antibacterial effects. nanobioletters.com A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive bacteria. nih.gov Some of these compounds exhibited strong antibacterial activity, comparable to the antibiotic linezolid. nih.gov The structure-activity relationship studies revealed that modifications on the pyridine (B92270) and oxazolidinone rings significantly influenced the antibacterial potency. nih.gov

In another study, N-substituted 3-aminopyrazine-2-carboxamides were synthesized and tested for their antimicrobial activity. nih.gov The most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide. nih.gov It was also observed that for alkyl derivatives, the antibacterial activity increased with the length of the carbon side chain. nih.gov

Furthermore, the synthesis and antimicrobial evaluation of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives showed that some of these compounds had high antibacterial action against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, compounds with certain aryl substitutions demonstrated significant zones of inhibition against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia. researchgate.net

Table 3: In Vitro Antibacterial Activity of 3-(pyridine-3-yl)-2-oxazolidinone Derivatives (MIC in μg/mL)

| Compound | S. aureus (ATCC29213) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |

| 9g | 32 | 64 | 256 | 128 | 32 |

| 17g | 32 | 32 | 64 | 64 | 64 |

| 21b | 8 | 16 | 16 | 32 | 16 |

| 21d | 8 | 8 | 16 | 16 | 8 |

| 21f | 16 | 8 | 32 | 16 | 16 |

| Data adapted from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov |

Antifungal Activity

Benzamide derivatives have also been explored for their antifungal properties. A study on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed that many of these compounds exhibited good in vitro antifungal activity against a panel of six phytopathogenic fungi. nih.gov The structure-activity relationship analysis indicated that the presence of fluorine or chlorine atoms on the benzene (B151609) ring significantly enhanced the antifungal activity. nih.gov

Similarly, a series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated for their antifungal activity. nih.gov Antifungal effects were observed against Trichophyton interdigitale and Candida albicans. nih.gov

These findings suggest that the benzamide scaffold, and by extension, analogues of this compound, can serve as a foundation for the development of new antifungal agents. The specific substitutions on the benzamide and the N-linked aromatic ring are critical determinants of the antifungal spectrum and potency.

Table 4: In Vitro Antifungal Activity of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide Derivatives (EC50 in µg/mL)

| Compound | Alternaria solani | Alternaria alternata |

| 6e | 1.90 | >50 |

| 6f | 4.51 | 10.32 |

| 6g | 7.07 | 15.67 |

| 6h | 2.00 | 1.77 |

| 6i | 5.44 | 12.89 |

| 6k | 6.71 | 3.45 |

| Myclobutanil (Control) | 10.23 | 6.23 |

| Data adapted from a study on benzamide derivatives containing a triazole moiety. nih.gov |

Antiprotozoal Activity (e.g., against Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani)

Benzamide and its related heterocyclic structures, such as benzimidazoles, are recognized for their potential as antiprotozoal agents. derpharmachemica.comtandfonline.com Research has demonstrated that derivatives of these scaffolds exhibit inhibitory activity against a range of protozoan parasites responsible for diseases like leishmaniasis, Chagas disease, and African trypanosomiasis. derpharmachemica.comnih.govresearchgate.net

The mechanism of action for some related compounds is thought to involve the reduction of a nitro group by parasitic nitroreductases, similar to the action of metronidazole. derpharmachemica.com For other derivatives, the strong lipophilic character of the molecule is believed to play a crucial role in their antiprotozoal effects. derpharmachemica.com

In vitro evaluations of newly synthesized N,N'-dihetaryl-alkyldiamine derivatives, which share structural motifs with benzamides, showed significant activity against the free-living forms of parasites. nih.gov Specifically, inhibitory concentrations (IC₅₀) ranged from 1.96 to 28.83 µM against Leishmania (L.) infantum promastigotes and from 0.02 to 5.31 µM against Trypanosoma cruzi epimastigotes. nih.gov Furthermore, amidinobenzimidazole derivatives have shown notable potency against T. brucei, with one compound being more effective than the reference drug nifurtimox (B1683997) while displaying minimal toxicity to mammalian cells. tandfonline.com A study on 3-pyridyl-1,3-thiazole derivatives reported fourteen compounds with significant trypanocidal activity, with IC₅₀ values between 0.2 and 3.9 µM, outperforming the standard drug benznidazole (B1666585) (IC₅₀ of 4.2 µM). nih.gov These active compounds were found to induce mitochondrial disruption and damage to the parasite's membrane. nih.gov

However, the activity can be highly specific. For instance, some benzimidazole (B57391) derivatives that are potent against Trichomonas vaginalis and Giardia lamblia show little to no activity against Entamoeba histolytica or Leishmania major. nih.gov Similarly, certain 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives lost activity against Leishmania infantum but remained active against the promastigote form of Leishmania donovani. mdpi.com

Table 1: In Vitro Antiprotozoal Activity of Selected Benzamide Analogues and Related Compounds

| Compound/Derivative Class | Target Organism | Activity (IC₅₀) | Source(s) |

|---|---|---|---|

| Amidinobenzimidazole derivatives | Trypanosoma brucei | More potent than nifurtimox | tandfonline.com |

| 3-Pyridyl-1,3-thiazole derivatives | Trypanosoma cruzi | 0.2 - 3.9 µM | nih.gov |

| N,N'-dihetaryl-alkyldiamines | Trypanosoma cruzi (epimastigotes) | 0.02 - 5.31 µM | nih.gov |

| N,N'-dihetaryl-alkyldiamines | L. (L.) infantum (promastigotes) | 1.96 - 28.83 µM | nih.gov |

Quorum Sensing Inhibition in Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the expression of virulence factors and biofilm formation. researchgate.netbasf.com Inhibiting QS is a promising anti-virulence strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens like Pseudomonas aeruginosa. nih.govrug.nl

Compounds featuring benzamide-benzimidazole scaffolds have been investigated for their ability to disrupt the MvfR (PqsR) mediated QS system in P. aeruginosa. nih.gov One of the most potent compounds identified in a study featured a nitro substitution on the benzimidazole ring and a phenoxy group on the benzamide ring. This derivative significantly reduced the production of the autoinducers PQS and HHQ, as well as the virulence factor pyocyanin (B1662382). nih.gov The inhibition of QS can lead to a measurable decrease in bacterial virulence, such as reduced swarming motility, which is crucial for colonization. basf.com

The strategy of QS inhibition aims to disarm pathogens rather than kill them, which may reduce the evolutionary pressure for developing resistance. rug.nl Research has shown that QS inhibitors can make bacteria more susceptible to conventional antibiotics by preventing or breaking down protective biofilms. researchgate.net

Table 2: Quorum Sensing Inhibition by Benzamide-Benzimidazole Derivatives against P. aeruginosa

| Compound Structure Feature | Target Pathway | Effect | Source(s) |

|---|---|---|---|

| Benzamide-benzimidazole core | MvfR (PqsR) signaling | Inhibition of PQS and HHQ autoinducer production | researchgate.netnih.gov |

| Nitro on benzimidazole, phenoxy on benzamide | MvfR (PqsR) signaling | Significant reduction in pyocyanin production | nih.gov |

Antioxidant Capacity of Amino-Substituted Benzamide Derivatives (In Vitro Assays)

A series of N-arylbenzamides with amino substitutions and a varying number of methoxy and hydroxy groups have been synthesized and evaluated for their antioxidant capacity using in vitro methods such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power) assays. acs.orgresearchgate.netnih.gov

The results from these assays indicate that many of the synthesized amino-substituted benzamide derivatives exhibit improved antioxidant properties compared to the standard antioxidant BHT (butylated hydroxytoluene). acs.orgnih.gov The antioxidant potential is significantly influenced by the substitution pattern on the N-aryl ring. The presence and number of hydroxy groups are particularly important, with a trihydroxy-substituted derivative showing the most promising activity in both DPPH and FRAP assays. acs.orgresearchgate.net

Computational analyses support experimental findings, revealing that electron-donating groups like methoxy and hydroxy enhance antioxidant features. nih.gov The introduction of hydroxy groups, in particular, shifts the molecule's reactivity toward these moieties, enhancing its ability to scavenge free radicals. researchgate.netnih.gov For instance, the high reactivity of one trihydroxy derivative is attributed to the stabilizing effect of hydrogen bonding between the resulting phenoxyl radical and adjacent hydroxy groups. acs.orgnih.gov In contrast, some amino-substituted derivatives without these additional groups showed no significant activity under the same assay conditions. acs.org

Table 3: In Vitro Antioxidant Activity of Selected Amino-Substituted Benzamide Derivatives

| Compound Description | DPPH Assay (IC₅₀ in µM) | FRAP Assay (mmolFe²⁺/mmolC) | Source(s) |

|---|---|---|---|

| Standard BHT | 25 ± 4.2 | Not Reported | acs.org |

| Trihydroxy derivative (26) | Not specified, but highly active | 4856.15 ± 70.18 | acs.org |

| Cyano derivative (28) | 18.12 ± 0.28 | Not Reported | acs.org |

| Cyano derivative (27) | 30.73 ± 8.1 | 1763.47 ± 32.66 | acs.org |

| Dimethoxy derivative (30) | 18.4 ± 3.1 | Not Reported | acs.org |

Computational and in Silico Studies of 3 Amino N Pyridin 2 Yl Benzamide and Its Analogues

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies on analogues of 3-amino-N-(pyridin-2-yl)benzamide have been instrumental in predicting their binding orientations within the active sites of various protein targets. For instance, in studies of benzamide (B126) derivatives as potential inhibitors of enzymes like acetylcholinesterase (AChE), docking simulations have been used to determine the most favorable binding poses. These simulations can reveal how the ligand fits within the binding pocket and which conformations are energetically favorable. The predicted binding affinity, often expressed as a docking score (e.g., in kcal/mol), provides a quantitative estimate of the binding strength. More negative scores typically indicate a better-predicted fit nih.gov.

In a study involving analogues such as 4-acrylamido-N-(pyridazin-3-yl)benzamide, molecular docking was employed to screen a library of compounds against the main protease (Mpro) of SARS-CoV-2 researchgate.net. The calculations helped in identifying lead compounds by predicting their ability to form a stable complex within the protein's active site researchgate.net. The information generated from these docking calculations provides insight into the interactions of ligands with amino acid residues in the binding pockets of their targets and is used to predict the corresponding binding affinities nih.gov.

A key outcome of molecular docking is the identification of specific amino acid residues in the active site that are critical for ligand binding. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For example, in the docking of 4-acrylamido-N-(pyridazin-3-yl)benzamide with the SARS-CoV-2 Mpro, specific interactions were identified. The pyridazine (B1198779) nitrogen was predicted to form a conventional hydrogen bond with the NH2 group of a glutamine residue (Q193), while the other pyridazine nitrogen formed a non-conventional hydrogen bond with another glutamine residue (Q190) nih.gov. A parallel-displaced pi-pi interaction between the imidazole (B134444) ring of a histidine residue (H41) and the benzamide's benzene (B151609) ring was also observed nih.gov.

In a different study on benzamide derivatives targeting acetylcholinesterase, docking revealed hydrogen bonds between the ligand and residues such as TYR-124 nih.gov. Similarly, for 2,4-diaminoquinazoline analogues targeting dihydrofolate reductase, the 2-amino group was shown to form a hydrogen bond with an aspartate residue (Asp54), while the 4-amino group interacted with leucine (B10760876) (Leu164) and isoleucine (Ile14) residues nih.gov. These detailed interaction maps are vital for understanding the basis of molecular recognition and for designing new analogues with improved affinity and selectivity.

| Compound/Analogue | Target Protein | Interacting Residues | Interaction Type |

| 4-acrylamido-N-(pyridazin-3-yl)benzamide | SARS-CoV-2 Mpro | Q193, Q190, H41 | Hydrogen bond, pi-pi stacking |

| Benzamide derivatives | Acetylcholinesterase | TYR-124 | Hydrogen bond |

| 2,4-diaminoquinazoline analogues | Dihydrofolate reductase | Asp54, Leu164, Ile14 | Hydrogen bond |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful method in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific biological target.

The process of ligand-based pharmacophore modeling typically involves several stages, starting with the preparation of training and test sets of molecules with known activity mdpi.com. A 3D pharmacophore model is then developed and validated mdpi.com. This model can then be used as a 3D query to screen large compound databases to identify novel molecules with the desired biological activity frontiersin.org.

A study on N-benzyl benzamide derivatives as melanogenesis inhibitors successfully developed a 3D pharmacophore model nih.gov. This model was constructed using a method called "molecular comparative electron topology" (MCET) and was confirmed using structure-based docking nih.gov. Such models provide a rational basis for the design of new ligands with potentially enhanced activity. For this compound, developing a pharmacophore model would involve identifying the key chemical features responsible for its biological activity and their spatial relationships. This model could then guide the design of new analogues with optimized properties.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These methods are used to investigate aspects that are not easily accessible through experimental techniques alone.

DFT calculations are frequently used to determine the most stable three-dimensional structure of a molecule through geometry optimization. This process finds the minimum energy conformation of the molecule. For analogues of this compound, DFT has been used to calculate optimized geometrical parameters such as bond lengths and angles acs.org.

Furthermore, DFT is employed to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule acs.org. A smaller HOMO-LUMO gap generally suggests higher reactivity. Studies on related heterocyclic compounds have used DFT to calculate these properties, revealing how different substituents can influence the electronic structure nih.govnih.gov. For instance, the introduction of different aromatic or heterocyclic side groups can alter the HOMO-LUMO gap and, consequently, the molecule's reactivity and potential for biological interactions nih.gov.

DFT and related methods can offer profound insights into reaction mechanisms and the reactivity of molecules. For example, a study on 4-acrylamido-N-(pyridazin-3-yl)benzamide used density functional-based tight-binding (DFTB) to investigate its stability within the active site of its target protein researchgate.net. The calculations indicated that certain residues played a critical role in stabilizing the ligand researchgate.net.

Moreover, by analyzing the distribution of the LUMO, researchers could predict the most likely site for a nucleophilic attack on the molecule. In the case of the acrylamide (B121943) group, the low energy of the LUMO concentrated on this group suggested its susceptibility to a Michael addition reaction researchgate.net. Such mechanistic insights are invaluable for understanding how a compound might interact with its biological target, including the potential for covalent bond formation. These computational approaches can also be used to study the interconversion between different tautomeric forms of a molecule, providing information on their relative stabilities and potential roles in biological activity acs.org.

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical basis of the structure and function of biomolecules. By simulating the motion of atoms and molecules over time, MD can reveal the stability of ligand-protein complexes and the conformational dynamics that are crucial for biological activity.

A typical MD simulation protocol involves placing the ligand-protein complex, obtained from molecular docking, into a simulation box filled with water molecules and ions to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of heating and equilibration. Finally, a production run is performed, during which the trajectory of the system is recorded for analysis.

Analysis of the MD trajectory can provide a wealth of information. The root-mean-square deviation (RMSD) of the protein and ligand atoms over time is often calculated to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation within the active site. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding and conformational changes. rsc.org

For example, in a study of benzimidazole-based inhibitors, MD simulations revealed the key residues responsible for stable binding. rsc.org Similarly, for analogues of this compound, MD simulations could be used to understand how modifications to the core structure affect its conformational flexibility and the stability of its interaction with a target protein. This information is critical for the rational design of more potent and selective inhibitors.

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the superimposed protein or ligand over time, compared to a reference structure. | Indicates the stability of the protein structure and the ligand's binding pose. Low and stable RMSD values suggest a stable complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average position. | Identifies flexible and rigid regions of the protein. High RMSF values in certain loops may indicate their involvement in ligand entry or conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation. | Determines the key hydrogen bonding interactions that stabilize the ligand-protein complex. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the protein or ligand that is accessible to the solvent. | Changes in SASA upon ligand binding can indicate conformational changes and the extent of burial of the ligand in the binding pocket. mdpi.com |

| Binding Free Energy Calculation | Methods like MM/PBSA and MM/GBSA are used to estimate the free energy of binding of the ligand to the protein. | Provides a quantitative measure of the binding affinity, which can be used to rank different analogues. rsc.org |

In Silico Prediction of Biological Activity and Selectivity

In silico methods for predicting biological activity and selectivity are essential for prioritizing compounds for synthesis and experimental testing. These methods range from ligand-based approaches, such as quantitative structure-activity relationship (QSAR) models, to structure-based approaches, like molecular docking.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. For this compound and its analogues, docking studies can identify potential biological targets by screening the compound against a library of protein structures. For instance, docking studies have been performed for related benzamide derivatives to predict their binding affinity and selectivity towards different isoforms of enzymes like histone deacetylases (HDACs) and cytochrome P450s. nih.govnih.gov

The general principle of molecular docking involves a scoring function that estimates the binding affinity for a given binding pose. By evaluating a large number of possible conformations and orientations of the ligand within the protein's active site, the one with the best score is predicted as the most likely binding mode. These predicted poses can then be visually inspected to analyze the key interactions, such as the formation of hydrogen bonds with specific amino acid residues. tandfonline.comijpsr.comnih.gov

For example, in the development of novel HDAC inhibitors, molecular docking studies helped to rationalize the observed in vitro activity and guide the design of compounds with improved selectivity for specific HDAC isoforms. nih.gov The 2-aminobenzamide (B116534) moiety is known to act as a zinc-binding group in the active site of class I HDACs. nih.gov Docking studies can reveal how modifications to the linker and cap regions of the molecule influence its interaction with the zinc ion and surrounding residues, thereby affecting its inhibitory potency and selectivity.

Furthermore, 3D-QSAR models can be developed to correlate the 3D structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. The results from 3D-QSAR, combined with molecular docking and MD simulations, provide a comprehensive in silico assessment of the potential of this compound and its analogues as therapeutic agents. rsc.org

Table 2: In Silico Prediction of Potential Biological Targets and Interactions of Benzamide Analogues

| Compound Class | Predicted Target | Key Predicted Interactions | Reference |

| Pyridin-3-yl-pyrimidin-2-yl-triazole derivatives | Cancer cell lines (PC3, Panc1, MDA-MB-231, K562) | Hydrogen bonding involving the triazole moiety. | tandfonline.com |

| Substituted-benzo[d]thiazol-2-ylamino)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione | Mycobacterium tuberculosis, E. coli, S. aureus, C. albicans | Good binding interactions with various protein data banks (PDBs). | ijpsr.com |

| Aminophenyl-benzamide derivatives | Class I Histone Deacetylases (HDACs) | The aminophenyl-benzamide headgroup interacts with the active site. | nih.gov |

| Pyrazine linked 2-aminobenzamides | Class I Histone Deacetylases (HDAC1, 2, 3) | The 2-aminobenzamide moiety acts as a zinc-binding group. | nih.gov |

| N-(Pyridin-3-yl)benzamides | Human aldosterone (B195564) synthase (CYP11B2) | Selective inhibition of CYP11B2 over other cytochrome P450 enzymes. | nih.gov |

| 4-(Arylaminomethyl)benzamide derivatives | Receptor Tyrosine Kinases (EGFR, HER-2, etc.) | Favorable geometry allowing for binding to the active center of kinases. | nih.gov |

Future Research Directions and Translational Potential of 3 Amino N Pyridin 2 Yl Benzamide in Academic Research

Design and Synthesis of Advanced Analogues with Tuned Selectivity and Potency

The core structure of 3-amino-N-(pyridin-2-yl)benzamide offers multiple points for chemical modification, allowing for the systematic design and synthesis of advanced analogues with fine-tuned biological activity. Structure-activity relationship (SAR) studies are crucial in guiding these synthetic efforts to enhance potency and selectivity for specific molecular targets.

Research has demonstrated that modifications to various parts of the benzamide (B126) scaffold can significantly impact efficacy. For instance, in the development of agonists for the G protein-coupled receptor GPR52, optimization of a lead compound with a similar benzamide core led to the identification of potent and G protein-biased agonists. An iterative drug design strategy, which involved substitutions around different rings of the molecule, resulted in compounds with improved potency and efficacy. chemrxiv.org Specifically, opening the indoline (B122111) ring of a lead compound led to a derivative with significantly increased efficacy, despite a slight decrease in potency. chemrxiv.org Further exploration showed that adding substituents to the 'A' ring of the benzamide structure could improve both potency and efficacy. chemrxiv.org

Similarly, in the pursuit of inhibitors for cyclin-dependent kinase 7 (CDK7), a rational design strategy based on structural analysis of a hit compound led to potent and selective inhibitors. nih.gov The representative compound from this series, B2, potently inhibited CDK7 with an IC50 value of 4 nM and demonstrated high selectivity over other cyclin-dependent kinases. nih.gov Another study focused on synthesizing derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which are structurally related. This research highlighted that compounds with alcohol functionality had better efficacy than their benzoyl counterparts and that specific substitutions on the arylcarboxamide ring were key to maximizing anti-proliferative activity. mdpi.com The most potent molecules from this work showed IC50 concentrations in the nanomolar range against cancer cell lines. mdpi.com

These examples underscore a clear research trajectory: the continued design and synthesis of novel analogues by exploring diverse chemical space around the this compound core to achieve superior selectivity and potency for desired biological outcomes.

Exploration of Novel Molecular Targets and Signaling Pathways (In Vitro)

A significant area of future research lies in the in vitro exploration of novel molecular targets and the elucidation of the signaling pathways modulated by this compound and its derivatives. While the parent compound may be a starting point, its analogues have shown activity against a range of important biological targets.

G Protein-Coupled Receptors (GPCRs): Derivatives such as 3-((4-benzylpyridin-2-yl)amino)benzamides have been identified as potent and biased agonists for GPR52, an orphan receptor considered a promising neurotherapeutic target. chemrxiv.orgresearchgate.net These agonists have been shown to preferentially activate the G protein/cAMP signaling pathway. chemrxiv.org

Kinases: Analogues have been developed as potent inhibitors of key kinases involved in disease. For example, N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives were discovered to be potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). nih.gov CDK7 is a novel target for conditions like autosomal dominant polycystic kidney disease (ADPKD). nih.gov

Enzymes in Phospholipid Metabolism: Structurally related thieno[2,3-b]pyridines are postulated to exert their anti-proliferative effects by inhibiting phosphoinositide phospholipase C (PI-PLC), thereby disrupting phospholipid metabolism in cancer cells. mdpi.com

Apoptotic Pathways: While not a direct derivative, the related compound Benzamide Riboside (BR) has been shown to induce apoptosis in cancer cell lines through the intrinsic mitochondrial pathway. nih.gov Studies revealed that it causes a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of p53, leading to the activation of caspases-9 and -3 and the release of cytochrome c from mitochondria. nih.gov

Future in vitro studies will likely involve screening these compounds against broader panels of receptors, enzymes, and other protein targets to uncover new therapeutic applications. Techniques like transcriptomics and proteomics can further reveal how these molecules impact cellular signaling networks. researchgate.net

Development of Innovative Synthetic Methodologies for Scalable Production and Derivatization

To facilitate extensive research and potential future development, the creation of innovative and efficient synthetic methods for this compound and its derivatives is paramount. The focus is on developing methodologies that are scalable, cost-effective, and environmentally friendly ("green"), and that allow for easy derivatization.

Recent advancements have moved beyond traditional synthesis routes. One novel approach utilizes a bimetallic metal-organic framework (MOF), specifically Fe2Ni-BDC, as a heterogeneous catalyst for the amidation reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamides. mdpi.com This method is notable because the catalyst is reusable for multiple cycles without a significant loss of activity, making the process more sustainable and economical. mdpi.com The yield of N-(pyridin-2-yl)-benzamide was reported to be 82% under optimized conditions. mdpi.com

Another green synthetic protocol involves the use of Al2O3 as a heterogeneous catalyst for the synthesis of substituted N-(pyridin-2-yl)imidates, which are related structures. mdpi.com This method proceeds under ambient conditions and allows for the efficient transformation of intermediates into the desired products. mdpi.com Furthermore, researchers have successfully used magnesium oxide nanoparticles as a catalyst to synthesize pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, finding that this approach significantly reduces reaction times and increases yield compared to classical methods. frontiersin.org

For specific, complex derivatives, multi-step syntheses are being optimized. The synthesis of N-benzylidene derivatives of chromeno[2,3-d]pyrimidines, for example, has been achieved in five steps, with two steps utilizing microwave irradiation to accelerate the reactions. nih.gov These innovative strategies are crucial for building diverse libraries of compounds for screening and for enabling the large-scale production required for advanced preclinical studies.

Integration of High-Throughput Screening and Computational Approaches for Drug Discovery Pipelines

Modern drug discovery relies heavily on the integration of high-throughput screening (HTS) and computational methods to accelerate the identification and optimization of lead compounds. The this compound scaffold is well-suited for these approaches.

Computational tools are being employed at various stages of the discovery pipeline. In silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties are used to assess the drug-likeness of newly designed analogues early on. nih.gov This allows researchers to prioritize compounds with more favorable pharmacokinetic profiles, saving time and resources. Furthermore, advanced computational methods like deep learning are being explored to predict biomolecular interactions, which can help in identifying potential targets for new compounds and understanding their mechanism of action. researchgate.net

HTS enables the rapid evaluation of large libraries of synthetic analogues against specific biological targets or cellular models. For instance, libraries of novel thieno[2,3-b]pyridine (B153569) derivatives have been screened for their anti-proliferative activities against various human tumor cell lines, such as those for breast and colorectal cancer, to identify the most potent compounds. mdpi.com Similarly, newly synthesized chromeno[2,3-d]pyrimidine derivatives were tested against a panel of eight representative human tumoral cell lines to determine their cytotoxic activities. nih.gov This combination of computational design and HTS creates a powerful and efficient workflow for discovering novel drug candidates based on the this compound framework.

Utility as Research Tools and Probes for Biological System Elucidation

Beyond their direct therapeutic potential, highly potent and selective derivatives of this compound serve as valuable research tools and chemical probes to investigate and elucidate complex biological systems. By interacting with a specific target, these compounds allow researchers to study the target's function in cellular processes and its role in disease.

A prime example is the use of the potent and selective CDK7 inhibitor, compound B2, to study autosomal dominant polycystic kidney disease (ADPKD). nih.gov By using this inhibitor, researchers could confirm the role of CDK7 in cyst development in both ex vivo and in vivo models of ADPKD, thereby validating CDK7 as a therapeutic target for this disease. nih.gov

Similarly, the development of GPR52-biased agonists provides researchers with chemical tools to probe the physiology of this understudied orphan receptor. chemrxiv.org These probes can be used to explore the downstream signaling of GPR52 and its potential role in neurological disorders, paving the way for new therapeutic strategies. chemrxiv.orgresearchgate.net Compounds that induce apoptosis, like benzamide riboside, are instrumental in dissecting the complex signaling cascades that control programmed cell death, offering insights into both normal physiology and cancer biology. nih.gov

As more potent, selective, and well-characterized derivatives of this compound are developed, their utility as chemical probes will expand, enabling the scientific community to unravel new aspects of biology and identify novel points of therapeutic intervention.

Q & A

Basic Synthesis: What are the standard synthetic routes for 3-amino-N-(pyridin-2-yl)benzamide in academic laboratories?

Methodological Answer:

The compound is typically synthesized via a two-step procedure:

Amide Bond Formation : React 3-aminobenzoic acid with 2-aminopyridine using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or pyridine under reflux (4–6 hours) to form the benzamide backbone .

Purification : Crude product is purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures. Yield optimization often requires adjusting stoichiometric ratios (1:1.2 for acid:amine) and inert gas protection to minimize oxidation .

Advanced Synthesis: How can regioselective functionalization of the pyridine ring in this compound be achieved?

Methodological Answer:

Regioselective modifications require careful control of reaction conditions:

- Electrophilic Aromatic Substitution : Use directing groups (e.g., Boc-protected amino groups) to favor substitution at the pyridine’s 4- or 6-positions. For example, nitration with HNO₃/H₂SO₄ at 0°C selectively targets the pyridine’s para position relative to the amide nitrogen .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) introduces aryl groups at the 5-position of pyridine. Microwave-assisted synthesis (120°C, 30 min) improves efficiency .

Structural Analysis: What crystallographic techniques resolve challenges in determining the hydrogen-bonding network of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation (ethanol/ethyl acetate) are analyzed using SHELXL for refinement. Key parameters:

- Challenges : Disordered solvent molecules (e.g., H₂O) require SQUEEZE in PLATON to improve data quality .

Biological Evaluation: Which in vitro assays are validated for assessing the glucokinase-modulating activity of this compound derivatives?

Methodological Answer:

- Glucose Uptake Assay : Incubate rat hepatocytes with 10 mM glucose and test compound (10 µM–100 µM). Measure glucose uptake via 2-NBDG fluorescence over 24 hours .

- Enzyme Activity : Quantify glucokinase activation using a coupled NADPH/NADP+ system (λ = 340 nm). IC₅₀ values are calculated via nonlinear regression, with positive controls (e.g., GK activators like RO-28-1675) .

SAR Studies: How can substituent effects on the benzamide ring be systematically analyzed to optimize bioactivity?

Methodological Answer:

- Library Design : Synthesize analogs with electron-withdrawing (e.g., NO₂, CF₃) or donating (e.g., OMe, NH₂) groups at the 4- or 5-positions of the benzamide ring.

- Activity Clustering : Use principal component analysis (PCA) to correlate substituent Hammett σ values with IC₅₀ data. For example, meta-substituted CF₃ groups enhance metabolic stability but reduce solubility .